molecular formula C17H14Cl2N2O3 B14070949 Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- CAS No. 101398-16-7

Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro-

Cat. No.: B14070949
CAS No.: 101398-16-7
M. Wt: 365.2 g/mol
InChI Key: KNGMVRLBVYIMOK-UHFFFAOYSA-N
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Description

Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- (CAS: 4016-85-7) is a chloro-substituted acetamide derivative featuring a benzoyl group at the 2-position and a chlorine atom at the 4-position of the phenyl ring. The compound’s structure includes an amide linkage connecting the 2-chloroacetamide moiety to a secondary amine group, which is further bonded to the 2-benzoyl-4-chlorophenyl scaffold . This configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amines under controlled conditions, as exemplified in similar acetamide syntheses (e.g., ) .

Properties

CAS No.

101398-16-7

Molecular Formula

C17H14Cl2N2O3

Molecular Weight

365.2 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-[(2-chloroacetyl)amino]acetamide

InChI

InChI=1S/C17H14Cl2N2O3/c18-9-15(22)20-10-16(23)21-14-7-6-12(19)8-13(14)17(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,22)(H,21,23)

InChI Key

KNGMVRLBVYIMOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNC(=O)CCl

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- belongs to the acetamide class of compounds, characterized by the presence of an amide bond ($$-\text{NHCO}-$$) and halogen substituents. The benzoyl group at the 2-position of the chlorophenyl ring introduces steric and electronic effects that influence reactivity, while the chloroacetamide side chain enhances electrophilicity, making the compound a candidate for further functionalization.

Key Structural Features :

  • Benzoyl-chlorophenyl backbone : Provides a planar aromatic system conducive to π-π interactions.
  • Chloroacetamide side chain : Introduces polarity and potential hydrogen-bonding sites.
  • Ethyl linker : Balances rigidity and flexibility, affecting conformational dynamics.

The compound’s synthetic utility spans pharmaceutical intermediates, agrochemical precursors, and materials science applications, necessitating scalable and reproducible preparation methods.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

Retrosynthetic deconstruction reveals two primary fragments:

  • 2-Benzoyl-4-chloroaniline : Serves as the aromatic core.
  • 2-Chloroacetamide : Provides the electrophilic side chain.

Coupling these fragments via amide bond formation forms the target compound. Alternative routes may involve sequential functionalization of preassembled intermediates.

Stepwise Synthesis Protocol

Step 1: Preparation of 2-Benzoyl-4-chloroaniline

Reaction : Benzoylation of 4-chloroaniline using benzoyl chloride in the presence of a base.
$$
\text{4-Chloroaniline} + \text{Benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-Benzoyl-4-chloroaniline} + \text{HCl}
$$
Conditions :

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (1.2 equiv)
  • Temperature : 0–5°C (to minimize side reactions)
  • Yield : 85–90%
Step 2: Synthesis of 2-Chloroacetamide

Reaction : Chlorination of acetamide using phosphorus oxychloride ($$ \text{POCl}3 $$).
$$
\text{Acetamide} + \text{POCl}
3 \xrightarrow{\Delta} \text{2-Chloroacetamide} + \text{H}3\text{PO}4
$$
Conditions :

  • Solvent : Toluene
  • Temperature : Reflux (110°C)
  • Yield : 75–80%
Step 3: Coupling of Fragments

Reaction : Amide bond formation between 2-benzoyl-4-chloroaniline and 2-chloroacetamide using a coupling agent.
$$
\text{2-Benzoyl-4-chloroaniline} + \text{2-Chloroacetamide} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}
$$
Conditions :

  • Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and Hydroxybenzotriazole (HOBt)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : Room temperature (25°C)
  • Reaction Time : 12–16 hours
  • Yield : 60–65%

Reaction Optimization and Critical Parameters

Solvent Selection

  • DMF vs. THF : DMF enhances solubility of intermediates but may complicate purification. Tetrahydrofuran (THF) offers lower polarity but reduced yields (45–50%).
  • Co-solvent Systems : DCM/DMF (1:1) improves reaction homogeneity without sacrificing efficiency.

Catalytic Systems

  • EDCl/HOBt : Standard for amide coupling, but cost-prohibitive at scale.
  • DMT-MM : Alternative reagent offering higher yields (70%) in aqueous conditions, though requiring pH control.

Temperature and Time Dependence

  • Room Temperature : Balances reaction rate and byproduct formation.
  • Elevated Temperatures (40–50°C) : Reduce reaction time to 6–8 hours but risk decomposition.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh)
  • Mobile Phase : Petroleum ether/ethyl acetate (3:1 v/v)
  • Retardation Factor ($$ R_f $$) : 0.45

Recrystallization

  • Solvent System : Methanol/water (4:1)
  • Crystal Morphology : Needle-like crystals suitable for X-ray diffraction.

Spectroscopic Characterization

Technique Data Inference
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂) Confirms amide proton and aromatic integration
*$$ ^{13}\text{C NMR} * δ 170.2 (C=O), 138.5 (C-Cl), 132.1–126.8 (Ar-C) Validates carbonyl and aryl chloride groups
HRMS m/z 365.2107 [M+H]$$ ^+ $$ Matches theoretical molecular weight

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor
  • Advantages : Enhanced heat/mass transfer, reduced reaction time (3–4 hours), and higher yields (75%).

Solvent Recycling

  • DMF Recovery : Distillation under reduced pressure (80°C, 15 mmHg) achieves 90% solvent reuse.

Waste Management

  • Byproducts : Phosphoric acid from chlorination step neutralized with calcium hydroxide ($$ \text{Ca(OH)}_2 $$).

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to dock into the binding pocket of the GABAA receptor, suggesting its potential as an anxiolytic and skeletal muscle relaxant . The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Dichlorophenyl and Pyrazolyl Derivatives

The compound 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shares a chloroacetamide backbone but incorporates a dichlorophenyl group and a pyrazolyl ring. Key differences include:

  • Electronic Effects : The pyrazolyl ring introduces hydrogen-bonding capabilities via its NH and carbonyl groups, enhancing intermolecular interactions in crystal lattices.
  • Conformational Flexibility : The dihedral angles between the dichlorophenyl and pyrazolyl rings (54.8°–77.5°) suggest greater steric hindrance compared to the target compound’s planar benzoyl group .
Nitro-Substituted Analogues

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide () replaces the amino-oxoethyl group with a nitro substituent. This modification:

  • Increases Molecular Weight (353.16 g/mol vs. 329.18 g/mol for the target compound).
  • Alters Electronic Properties : The nitro group’s strong electron-withdrawing nature may reduce nucleophilicity at the amide nitrogen, affecting reactivity in coupling reactions .
Amino and Hydroxyethylamino Derivatives
  • N-(2-Benzoyl-4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]-N-methylacetamide () features a tertiary amine with hydroxyethyl and ethyl groups. This enhances solubility in polar solvents due to hydrogen-bonding interactions, unlike the less polar target compound .
  • N-(2-Benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)acetamide hydrochloride () incorporates an imidazole-thioether group, which may improve metal-coordination abilities and antimicrobial potency .
Sulfonyloxy and Propynylamino Derivatives
  • N-(2-Benzoyl-4-chlorophenyl)-2-(3-ethylpent-1-yn-3-ylamino)-N-methylacetamide () introduces a propargylamine moiety, which could enable click chemistry modifications for targeted drug delivery .

Physicochemical and Crystallographic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (CAS 4016-85-7) C₁₅H₁₂Cl₂N₂O₂ 329.18 2-Benzoyl-4-Cl, 2-chloroacetamide Planar amide, moderate polarity
2-(3,4-Dichlorophenyl)-N-pyrazolylacetamide C₁₉H₁₇Cl₂N₃O₂ 402.26 3,4-Dichlorophenyl, pyrazolyl Hydrogen-bonded dimers in crystal
2-Chloro-N-(4-nitro derivative) C₁₅H₁₀Cl₂N₂O₄ 353.16 4-Nitro, 2-chlorobenzoyl High thermal stability
Imidazole-thioether derivative (CAS 128433-25-0) C₁₈H₁₄ClN₃O₂S 379.84 Imidazole-thioether Enhanced metal coordination

Q & A

Basic: What are the critical steps in synthesizing this acetamide derivative, and how can reaction progress be monitored?

Methodological Answer:
The synthesis involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base. Key steps include:

  • Stepwise addition of reactants : For example, adding 1,2-diaminobenzene to a pre-cooled solution of intermediates at 0–5°C to control exothermicity .
  • Purification : Post-reaction, the mixture is washed with HCl, NaHCO₃, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation .
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is used to track reaction completion. UV-active spots indicate intermediates and products .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Recorded in DMSO-d₆ to identify proton environments (e.g., amide NH at δ 10–12 ppm) and carbon backbone .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional conformations. For example, dihedral angles between aromatic rings (e.g., 54.8°–77.5°) reveal steric effects .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for coupling reactions .
  • Data-driven optimization : Machine learning models trained on experimental parameters (e.g., solvent polarity, temperature) narrow optimal conditions, reducing trial-and-error approaches .
  • Hydrogen bonding analysis : Molecular dynamics simulations assess dimerization patterns (e.g., R₂²(10) motifs in crystal packing) to predict solubility and stability .

Advanced: How to resolve contradictions in spectroscopic data across synthesis batches?

Methodological Answer:

  • Cross-validation : Compare NMR shifts with X-ray data to distinguish between structural isomers or polymorphs. For example, variable dihedral angles in crystallography may explain shifts in NH proton environments .
  • Control experiments : Replicate reactions under inert atmospheres to rule out oxidation byproducts. Use deuterated solvents to confirm solvent interactions in NMR .
  • Elemental analysis : Verify purity (C, H, N within ±0.5% of theoretical values) to exclude impurities skewing spectral data .

Advanced: What conformational factors influence the compound’s stability in solid-state structures?

Methodological Answer:

  • Dihedral angle analysis : X-ray crystallography reveals that steric repulsion between the dichlorophenyl and pyrazol-4-yl rings induces torsional strain (e.g., 44.5°–77.5° angles), affecting packing efficiency .
  • Hydrogen bonding networks : Intermolecular N–H⋯O bonds stabilize dimers (R₂²(10) motifs). Disruption of these bonds (e.g., via solvent polarity changes) reduces crystallinity .
  • Thermogravimetric analysis (TGA) : Correlate thermal decomposition profiles with conformational rigidity observed in crystal structures .

Advanced: How do substituent variations (e.g., benzoyl vs. chlorophenyl groups) impact synthetic yields?

Methodological Answer:

  • Electronic effects : Electron-withdrawing groups (e.g., Cl) deactivate aromatic rings, slowing nucleophilic substitution. Use activating agents like TBTU to enhance coupling efficiency .
  • Steric hindrance : Bulkier substituents (e.g., benzoyl) reduce reaction rates. Optimize stoichiometry (e.g., 1:1.5 molar ratios of amine to carboxylic acid derivatives) to offset steric limitations .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of hindered intermediates compared to DCM .

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